Tecalcet hydrochloride
Overview
Description
Tecalcet hydrochloride, also known as KRN-568, NPS-R-568, or R-568, is an oral calcium channel agonist potentially used for the treatment of hyperparathyroidism . It is a calcimimetic, meaning it mimics the action of calcium on tissues, and activates the calcium channel in a non-competitive fashion .
Synthesis Analysis
The synthesis of Tecalcet hydrochloride involves the reduction of nitrile (XI) with either borane-dimethyl sulfide complex or with LiAlH4. This results in the formation of the primary amine (XVIII). The amine (XVIII) is then condensed with acetophenone (I) to generate imine (XIX) .
Molecular Structure Analysis
The molecular formula of Tecalcet hydrochloride is C18H23Cl2NO . Its average mass is 340.287 Da and its monoisotopic mass is 339.115662 Da .
Chemical Reactions Analysis
Tecalcet hydrochloride is an allosteric and positive modulator of the calcium-sensing receptor (CaSR). It increases the sensitivity to activation by extracellular Ca2+ . In vitro, Tecalcet (NPS 568, 0.1-100 μM) increases [Ca2+]i in a concentration-dependent and stereoselective manner .
Physical And Chemical Properties Analysis
Tecalcet hydrochloride is a small molecule drug . It is an orally active calcimimetic compound .
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Summary of the Application
Tecalcet Hydrochloride is used in the synthesis of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR) agonists . These include cinacalcet, tecalcet, fendiline, and NPS R-467 .
Methods of Application or Experimental Procedures
The synthetic routes follow a sequential MacMillan organocatalytic asymmetric α-fluorination protocol for aldehydes and then reductive amination . This approach allows ready access to bioactive β-fluoroamines .
Results or Outcomes
The stereoisomers of the fluorinated calcimimetic analogues were assayed in a CaR receptor assay . A comparison of β-fluoroamine matched pair stereoisomers revealed a binding mode preference to the receptor .
Application 2: Immune System Diseases
Specific Scientific Field
The specific scientific field is Immunology .
Summary of the Application
Tecalcet Hydrochloride is being studied for its potential applications in the treatment of various immune system diseases .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the source .
Application 3: Endocrinology and Metabolic Disease
Specific Scientific Field
The specific scientific field is Endocrinology and Metabolic Disease .
Summary of the Application
Tecalcet Hydrochloride has been used in the treatment of hyperparathyroidism, a condition where the parathyroid glands in your neck secrete too much parathyroid hormone (PTH) .
Methods of Application or Experimental Procedures
Tecalcet Hydrochloride is administered orally. It works by decreasing the amount of PTH released by the parathyroid glands, which helps to control the levels of calcium in the blood .
Results or Outcomes
Patients with hyperparathyroidism who were treated with Tecalcet Hydrochloride showed a significant reduction in PTH levels . This helps to manage the symptoms of the disease and prevent complications such as bone pain and fractures .
Application 4: Skin and Musculoskeletal Diseases
Specific Scientific Field
The specific scientific field is Dermatology and Rheumatology .
Summary of the Application
Tecalcet Hydrochloride is being studied for its potential applications in the treatment of various skin and musculoskeletal diseases .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the source .
Application 5: Animal Biotechnology
Specific Scientific Field
The specific scientific field is Animal Biotechnology .
Summary of the Application
Tecalcet Hydrochloride has been used to study the effect of calcium-sensing receptor (CaSR) on the migration and proliferation of intestinal porcine epithelial cells (IPEC-J2) .
Methods of Application or Experimental Procedures
The study involved the use of R568 (a CaSR activator) and NPS2143 (a CaSR inhibitor). The protein level of GTP-rac1 and the phosphorylation of phospholipase C gamma 1 (PLCγ1) were increased by 2µM R568 .
Results or Outcomes
Results showed that cell migration area and width were increased by R568 and decreased by NPS2143. Furthermore, R568 improved the proliferation of the IPEC-J2 cells .
Application 6: Behavioural Brain Research
Specific Scientific Field
The specific scientific field is Behavioural Neuroscience .
Summary of the Application
Tecalcet Hydrochloride has been used in studies investigating the role of calcium-sensing receptors in the basolateral nucleus of the amygdala .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the source .
Results or Outcomes
Activation of calcium-sensing receptors in the basolateral nucleus of the amygdala inhibits food intake and induces anxiety-depressive-like emotions via the dopamine system .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXUXANREVNZLH-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170263 | |
Record name | Tecalcet hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tecalcet hydrochloride | |
CAS RN |
177172-49-5 | |
Record name | Tecalcet hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecalcet hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECALCET HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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